3-O-Méthyl-D-glucopyranose

Vue d'ensemble

Description

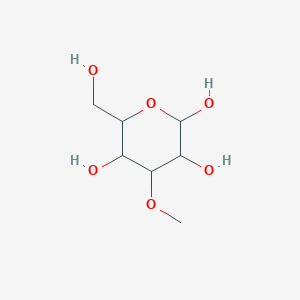

3-O-Methyl-D-glucopyranose: is a derivative of glucose, specifically a methylated form of D-glucopyranose. It is a white crystalline powder that is soluble in water and some organic solvents. This compound is known for its structural similarity to glucose but with a methyl group attached to the third carbon atom. This modification imparts unique properties to the molecule, making it useful in various scientific and industrial applications .

Applications De Recherche Scientifique

Chemistry: 3-O-Methyl-D-glucopyranose is used as a model compound in carbohydrate chemistry to study the effects of methylation on glucose derivatives. It is also employed in the synthesis of more complex molecules .

Biology: In biological research, 3-O-Methyl-D-glucopyranose serves as a non-metabolizable glucose analogue. It is used to study glucose transport mechanisms and the activity of glucose transporters in cells .

Medicine: The compound is utilized in medical research to investigate glucose metabolism and its role in various diseases, including diabetes mellitus .

Industry: In the industrial sector, 3-O-Methyl-D-glucopyranose is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mécanisme D'action

Target of Action

The primary target of 3-O-Methyl-D-glucopyranose is the glucose transporter protein (GLUT) . GLUT is a family of membrane proteins that facilitate the transport of glucose across the plasma membranes. They play a crucial role in carbohydrate metabolism, allowing cells to uptake glucose from the bloodstream for energy production .

Mode of Action

3-O-Methyl-D-glucopyranose acts as a passive carrier-mediated transported glucose analogue . It interacts with GLUT and is transported into cells. This unique property makes it useful for studying glucose transport and metabolism .

Biochemical Pathways

3-O-Methyl-D-glucopyranose primarily affects the glucose transport pathway . By competing with glucose for transport via GLUT, it can influence the rate at which glucose enters cells.

Pharmacokinetics

The pharmacokinetics of 3-O-Methyl-D-glucopyranose are largely determined by its interactions with GLUT. Its absorption, distribution, metabolism, and excretion (ADME) properties are similar to those of glucose, given their structural similarity .

Result of Action

The primary result of 3-O-Methyl-D-glucopyranose action is the inhibition of glucose uptake by cells . By competing with glucose for transport via GLUT, it reduces the amount of glucose that can enter cells. This can have various effects at the molecular and cellular levels, depending on the specific cell type and metabolic context .

Action Environment

The action, efficacy, and stability of 3-O-Methyl-D-glucopyranose can be influenced by various environmental factors. For instance, the presence of other glucose analogues or substrates can affect its ability to compete for transport via GLUT . Additionally, factors such as pH, temperature, and the presence of specific ions can potentially influence its stability and activity .

Analyse Biochimique

Biochemical Properties

3-O-Methyl-D-glucopyranose plays a significant role in biochemical reactions as a passive carrier-mediated transported glucose analogue . It interacts with glucose transporters, particularly the sodium-dependent glucose transporter 1 (SGLT1), facilitating the study of glucose transport mechanisms . Additionally, it has been used to investigate the expression of ornithine decarboxylase in LLC-PK1 cells . The interactions of 3-O-Methyl-D-glucopyranose with these biomolecules are crucial for understanding glucose metabolism and transport.

Cellular Effects

3-O-Methyl-D-glucopyranose affects various cellular processes by acting as a substrate for glucose transporters. It influences cell function by altering glucose uptake, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, in studies involving diabetic rats, varying concentrations of 3-O-Methyl-D-glucopyranose were used to measure responses of jejunal and ileal short circuit currents, providing insights into intestinal glucose transport .

Molecular Mechanism

At the molecular level, 3-O-Methyl-D-glucopyranose exerts its effects by binding to glucose transporters such as SGLT1. This binding inhibits the normal transport of glucose, thereby affecting glucose absorption and metabolism . The compound’s interaction with these transporters can lead to changes in enzyme activity and gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-O-Methyl-D-glucopyranose can change over time. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in various studies . For example, it has been used to assess glucose transport in cultured cells, providing valuable data on its stability and degradation over time .

Dosage Effects in Animal Models

The effects of 3-O-Methyl-D-glucopyranose vary with different dosages in animal models. Studies have shown that higher doses can lead to increased glucose transport inhibition, while lower doses may have minimal effects . Additionally, toxic or adverse effects at high doses have been observed, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

3-O-Methyl-D-glucopyranose is involved in metabolic pathways related to glucose transport. It interacts with glucose transporters and enzymes involved in glucose metabolism, although it is not metabolized itself . This makes it a valuable tool for studying metabolic flux and metabolite levels without the confounding effects of glucose metabolism .

Transport and Distribution

Within cells and tissues, 3-O-Methyl-D-glucopyranose is transported and distributed by glucose transporters such as SGLT1 . Its distribution can affect its localization and accumulation in specific tissues, providing insights into glucose transport mechanisms .

Subcellular Localization

The subcellular localization of 3-O-Methyl-D-glucopyranose is primarily determined by its interaction with glucose transporters. It is directed to specific compartments or organelles where these transporters are active, influencing its activity and function within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-O-Methyl-D-glucopyranose can be synthesized through chemical or enzymatic methods. The chemical synthesis typically involves the methylation of D-glucose. One common method is the reaction of D-glucose with methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of 3-O-Methyl-D-glucopyranose may involve large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-O-Methyl-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The methyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Reagents such as nitric acid or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions

Major Products:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted glucopyranose derivatives

Comparaison Avec Des Composés Similaires

- Methyl α-D-glucopyranoside

- 2-Deoxy-D-glucose

- D-Glucose

Comparison: 3-O-Methyl-D-glucopyranose is unique due to the presence of a methyl group at the third carbon atom, which distinguishes it from other glucose derivatives. This modification affects its solubility, reactivity, and interaction with biological systems. Unlike 2-Deoxy-D-glucose, which lacks an oxygen atom at the second carbon, 3-O-Methyl-D-glucopyranose retains the oxygen but has a methyl group, making it a valuable tool for specific biochemical studies .

Activité Biologique

3-O-Methyl-D-glucopyranose (3-OMG) is a non-metabolizable structural analog of glucose that has garnered attention for its various biological activities, particularly in plant biology and medical imaging. This article examines the compound's biological activity, including its effects on plant metabolism, potential applications in medical imaging, and interactions with glucose transport mechanisms.

Overview of 3-O-Methyl-D-Glucopyranose

3-O-Methyl-D-glucopyranose is a derivative of glucose where a methoxy group replaces a hydroxyl group at the 3-position. This modification renders it non-metabolizable in human cells, making it useful for specific experimental applications.

Biological Activity in Plants

Metabolic Effects:

Research indicates that 3-OMG does not serve as a respiratory substrate in plant cells. In studies involving maize root tips, 3-OMG induced changes similar to those observed during sugar starvation, leading to decreased protein content and increased proteolytic activity. Specifically, incubation with high concentrations of 3-OMG (100-200 mM) resulted in significant decreases in protein levels and increases in endopeptidase activity, akin to the effects of glucose deprivation .

Table 1: Effects of 3-OMG on Maize Root Tips

| Treatment | Protein Content Change (%) | Endopeptidase Activity Change (%) |

|---|---|---|

| Control (Glucose) | -5% | +10% |

| 10 mM 3-OMG | -45% | +300% |

| 100 mM 3-OMG | -50% | +500% |

| 200 mM 3-OMG | -40% | +400% |

Mechanism of Action:

The mechanism underlying these effects suggests that while 3-OMG is transported into cells via glucose transporters, it does not undergo phosphorylation or metabolism, thereby mimicking the physiological response to glucose deprivation. This property has implications for understanding carbon starvation responses in plants .

Medical Applications

CEST MRI Imaging:

Recent studies have explored the use of 3-OMG as a contrast agent in chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI). In preclinical models, such as glioma xenografts in mice, 3-OMG demonstrated superior contrast enhancement compared to D-glucose. The CEST contrast enhancement ranged from 2.5% to 5.0% in tumor regions versus lower values in normal brain tissue, indicating its potential for tumor detection .

Table 2: CEST Contrast Enhancement Comparison

| Contrast Agent | Tumor Enhancement (%) | Normal Brain Enhancement (%) |

|---|---|---|

| D-Glucose | 1.5 - 3.0 | 0.5 - 1.5 |

| 3-O-Methyl-D-Glucose | 2.5 - 5.0 | 1.5 - 3.5 |

Toxicity and Biocompatibility:

The low toxicity profile of 3-OMG makes it an attractive candidate for clinical applications. Its ability to cross the blood-brain barrier (BBB) enhances its utility as a non-metallic contrast agent for evaluating brain tumors .

Interaction with Glucose Transporters

Regulation of GLUT Transporters:

3-OMG has been shown to interact with glucose transporters, particularly GLUT-4, which plays a critical role in insulin-mediated glucose uptake by muscle and fat cells. This interaction suggests that while it does not provide metabolic energy, it can influence glucose transport dynamics and insulin signaling pathways .

Propriétés

IUPAC Name |

6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBBSJMAPKXHAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC(C1O)O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859286 | |

| Record name | 3-O-Methylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3370-81-8 | |

| Record name | Glucopyranose, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glucopyranose, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.